3,5-Dimethyl-1-propan-2-ylpyrazole
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Overview
Description
3,5-Dimethyl-1-propan-2-ylpyrazole is a useful research chemical . It is a part of the pyrazole family, which are common structural motifs in various agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3,5-Dimethyl-1-propan-2-ylpyrazole, has been achieved through various methods. One such method involves a transition metal-free, three-component reaction of arylaldehydes, ethyl acrylate, and N-tosylhydrazones . Another method involves the condensation of acetylacetone and hydrazine .Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-1-propan-2-ylpyrazole has been studied using various techniques. The molecular weight is 182.223 and the molecular formula is C9H14N2O2 . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
Pyrazole cores, including 3,5-Dimethyl-1-propan-2-ylpyrazole, are known to undergo various chemical reactions. For instance, a simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides leads to the formation of 3,5-diaryl-4-bromo-3H-pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dimethyl-1-propan-2-ylpyrazole include its molecular weight, molecular formula, and InChI key . More specific properties such as density, melting point, and boiling point are not mentioned in the retrieved sources.Scientific Research Applications
Synthesis and Characterization of Complexes
3,5-Dimethylpyrazole derivatives have been employed as ligands for synthesizing various metal complexes, demonstrating their versatility in coordination chemistry. For example, Guerrero et al. (2008) synthesized metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands, showcasing the potential of these compounds in creating structures with specific electronic and geometric properties (Guerrero et al., 2008). Similarly, Zhang et al. (2008) synthesized nickel(II), zinc(II), and palladium(II) complexes derived from pyrazole-based polydentate ligands, highlighting their structural diversity and potential applications in catalysis and material science (Zhang et al., 2008).
Biological and Pharmacological Studies
While the user request specified excluding information related to drug use, dosage, and side effects, it's important to note that derivatives of pyrazole, such as 3,5-dimethylpyrazole, have been explored for their biological activities. These studies, although not directly related to 3,5-Dimethyl-1-propan-2-ylpyrazole, provide a context for the potential pharmacological relevance of structurally related compounds.
Material and Chemical Properties
Studies on the chemical properties of 3,5-Dimethylpyrazole and its derivatives have contributed to understanding their reactivity and potential applications in material science. For instance, Yao et al. (2017) investigated the solubility and thermodynamic modelling of 3,5-dimethylpyrazole in various organic solvents, providing valuable data for optimizing purification processes and designing chemical reactions involving this compound (Yao et al., 2017).
Corrosion Inhibition
Research has also explored the use of pyrazole derivatives as corrosion inhibitors, suggesting applications in protecting metals and alloys in industrial settings. Masoumi et al. (2020) synthesized pyrazole ligands and their transition metal complexes, investigating their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This study indicates the potential of pyrazole derivatives in developing new, efficient corrosion inhibitors (Masoumi et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of pyrazole derivatives, including 3,5-Dimethyl-1-propan-2-ylpyrazole, involve the integration of green methodologies. This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
properties
IUPAC Name |
3,5-dimethyl-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-6(2)10-8(4)5-7(3)9-10/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUVAZQMVWSJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole |
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